Cas no 2954-17-8 (Benzeneacetamide,N-[3-(2-amino-1,6-dihydro-4-methyl-6-oxo-5-pyrimidinyl)propyl]-)

Benzeneacetamide,N-[3-(2-amino-1,6-dihydro-4-methyl-6-oxo-5-pyrimidinyl)propyl]- structure
2954-17-8 structure
Product Name:Benzeneacetamide,N-[3-(2-amino-1,6-dihydro-4-methyl-6-oxo-5-pyrimidinyl)propyl]-
Numero CAS:2954-17-8
MF:C16H20N4O2
MW:300.355603218079
CID:276991
PubChem ID:135463846
Update Time:2025-04-19

Benzeneacetamide,N-[3-(2-amino-1,6-dihydro-4-methyl-6-oxo-5-pyrimidinyl)propyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneacetamide,N-[3-(2-amino-1,6-dihydro-4-methyl-6-oxo-5-pyrimidinyl)propyl]-
    • N-[3-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)propyl]-2-phenylacetamide
    • 2-Amino-6-methyl-(3-phenylacetamidopropyl)-4-pyrimidinol
    • AC1L7E7C
    • Acetamide,N-[3-(2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)propyl]-2-phenyl- (7CI,8CI)
    • AG-E-96268
    • Benzeneacetamide,N-[3-(2-amino-1,4-dihydro-6-methyl-4-oxo-5-pyrimidinyl)propyl]- (9CI)
    • CTK4G3464
    • N-[3-(2-AMINO-4-METHYL-6-OXO-3H-PYRIMIDIN-5-YL)PROPYL]-2-PHENYL-ACETAMIDE
    • NSC211192
    • 2954-17-8
    • NSC-211192
    • N-(3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propyl)-2-phenylacetamide
    • N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-2-phenylacetamide
    • DTXSID60309127
    • Inchi: 1S/C16H20N4O2/c1-11-13(15(22)20-16(17)19-11)8-5-9-18-14(21)10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3,(H,18,21)(H3,17,19,20,22)
    • Chiave InChI: ZKFMYEJYQVMJEL-UHFFFAOYSA-N
    • Sorrisi: O=C1C(=C(C)N=C(N)N1)CCCNC(CC1C=CC=CC=1)=O

Proprietà calcolate

  • Massa esatta: 300.1588
  • Massa monoisotopica: 300.159
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 6
  • Complessità: 490
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.6
  • Superficie polare topologica: 96.6Ų

Proprietà sperimentali

  • Densità: 1.26
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.622
  • PSA: 96.58
  • LogP: 1.92410
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd